N-(diphenylmethyl)-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide
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Overview
Description
N-(diphenylmethyl)-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide is a complex organic compound with a unique structure that includes both aromatic and imidazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazolidinone ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the diphenylmethyl group: This step involves the reaction of the imidazolidinone intermediate with diphenylmethyl chloride in the presence of a base such as sodium hydride.
Attachment of the 4-methoxyphenyl group: This can be done through a nucleophilic substitution reaction using 4-methoxyphenyl bromide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(diphenylmethyl)-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(diphenylmethylene)(diphenyl)methanamine
- N-(4-Methoxyphenyl)acetamide
Comparison
Compared to similar compounds, N-(diphenylmethyl)-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazolidinone ring and diphenylmethyl group make it particularly interesting for research in medicinal chemistry and materials science.
Properties
Molecular Formula |
C26H25N3O4 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-benzhydryl-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide |
InChI |
InChI=1S/C26H25N3O4/c1-33-21-14-12-20(13-15-21)29-25(31)22(27-26(29)32)16-17-23(30)28-24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22,24H,16-17H2,1H3,(H,27,32)(H,28,30) |
InChI Key |
GQTUCRZIYPPVTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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